

physical and chemical properties of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

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Compound of Interest

Compound Name: 1-(1,4-dioxan-2-yl)-N-methylmethanamine

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An In-depth Technical Guide on 1-(1,4-dioxan-2-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide compiles publicly available data for **1-(1,4-dioxan-2-yl)-N-methylmethanamine**. Due to the limited availability of dedicated research papers on this specific molecule, some data is predicted or derived from closely related compounds. All information should be used as a reference and validated through experimental work.

Executive Summary

1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine containing a 1,4-dioxane moiety. Its structure suggests potential applications in medicinal chemistry, particularly as a scaffold in the design of bioactive molecules. This document provides a summary of its known physical and chemical properties, a plausible synthesis route, and a discussion of its potential biological relevance in the context of multidrug resistance.

Physical and Chemical Properties

Comprehensive experimental data for **1-(1,4-dioxan-2-yl)-N-methylmethanamine** is not extensively available in peer-reviewed literature. The following tables summarize data from

chemical suppliers and computational predictions. It is crucial to note that these values should be confirmed experimentally.

Table 2.1: General and Physical Properties

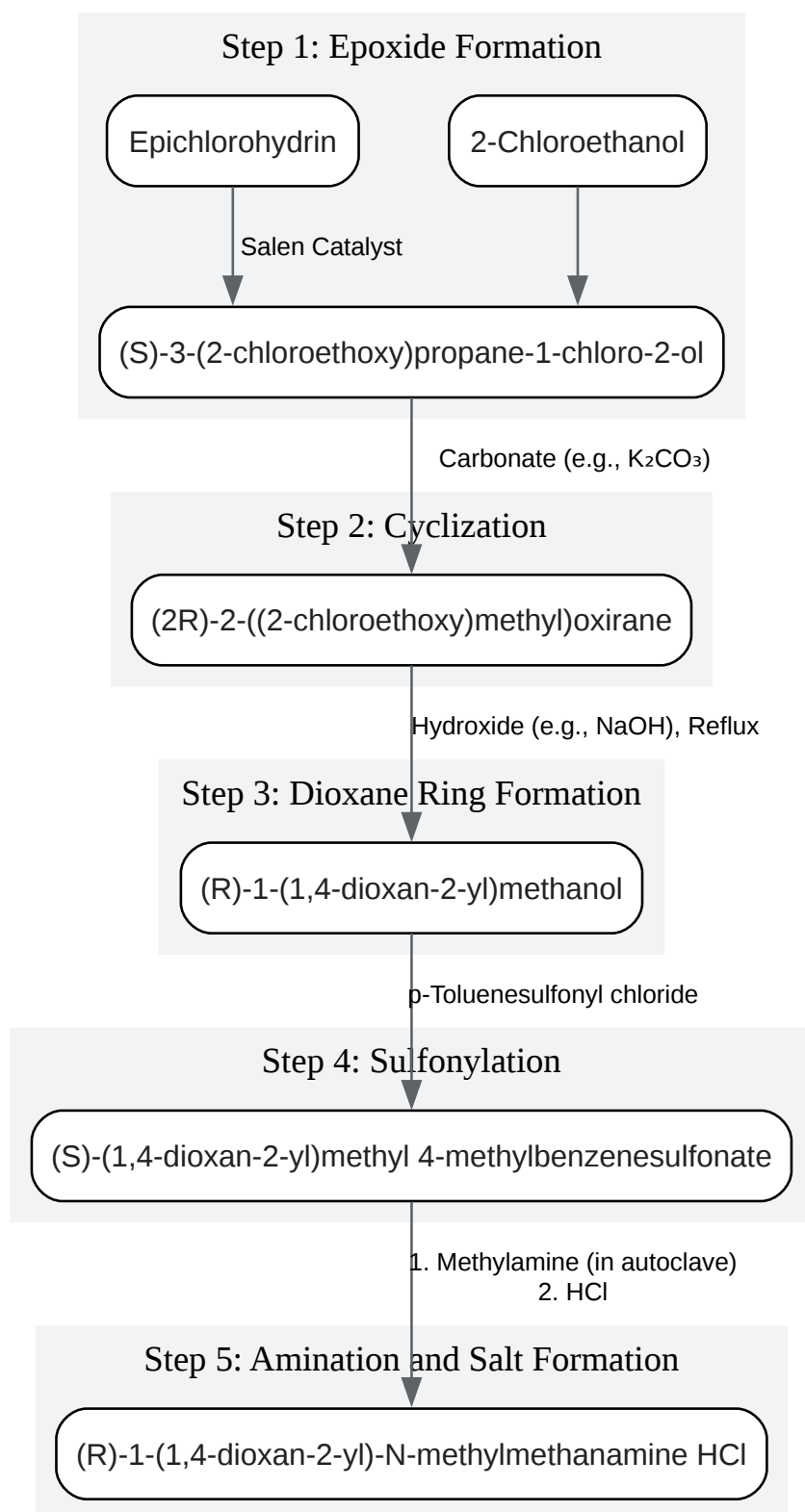
Property	Value	Source/Notes
Molecular Formula	C ₆ H ₁₃ NO ₂	---
Molecular Weight	131.17 g/mol	---
Appearance	Not specified (likely a liquid or low-melting solid)	Inferred from related compounds
Boiling Point	78-80 °C at 18 torr	Data for the related compound 1,4-dioxan-2-ylmethanamine
Density	1.080 g/mL	Data for the related compound 1,4-dioxan-2-ylmethanamine
Predicted logP	-0.7	PubChem
Predicted pKa	Not available	---
Solubility	Expected to be soluble in water and polar organic solvents	Based on structural features (amine and ether groups)

Table 2.2: Stereoisomers and Salts

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine	917942-74-6	C ₆ H ₁₃ NO ₂	131.17
(S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride	2055848-87-6	C ₆ H ₁₄ ClNO ₂	167.63
(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride	917882-58-7	C ₆ H ₁₄ ClNO ₂	167.63
rac-1-(1,4-dioxan-2-yl)-N-methylmethanamine	264254-04-8	C ₆ H ₁₃ NO ₂	131.17

Synthesis and Experimental Protocols

A synthesis route for the hydrochloride salt of the (R)-enantiomer is described in Chinese patent CN101985441B. The following is a generalized workflow based on this patent.



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Figure 1: Synthesis workflow for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride.

Detailed experimental protocols for the characterization of **1-(1,4-dioxan-2-yl)-N-methylmethanamine** are not available. The following are general procedures for determining key properties of a chiral amine, which could be adapted for this compound.

3.2.1 Determination of Boiling Point (Micro-scale Method)

- **Apparatus Setup:** A small amount of the purified liquid amine (approx. 0.5 mL) is placed in a micro boiling point tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The micro tube is then attached to a thermometer.
- **Heating:** The assembly is heated in a Thiele tube containing mineral oil.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
- **Measurement:** The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

3.2.2 Determination of Solubility

- **Water Solubility:** To a test tube containing 2 mL of deionized water, add 5 drops of the amine. Vigorously shake the test tube for 30 seconds. Observe if the amine forms a homogeneous solution. The pH of the aqueous solution can be tested with pH paper to confirm its basicity.
- **Acid Solubility:** If the amine is insoluble in water, add 2 mL of 5% aqueous HCl to the mixture. Shake vigorously and observe if the amine dissolves. Formation of a soluble ammonium salt indicates basicity.
- **Organic Solvent Solubility:** Test the solubility in common organic solvents (e.g., ethanol, dichloromethane, diethyl ether) by adding 5 drops of the amine to 2 mL of the solvent and observing for homogeneity.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for **1-(1,4-dioxan-2-yl)-N-methylmethanamine** have been identified, the broader class of dioxane derivatives has been investigated for various biological activities. One area of interest is their potential to overcome multidrug resistance (MDR) in cancer cells.

MDR is a major obstacle in cancer chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).^{[1][2][3]} P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.^{[4][5]}

Some dioxane-containing molecules have been explored as inhibitors of P-gp. By binding to the transporter, these inhibitors can block its efflux function, leading to an increased accumulation of anticancer drugs within the tumor cells and restoring their cytotoxic effects.

The diagram below illustrates this general mechanism.

Figure 2: Conceptual diagram of P-glycoprotein inhibition by a potential dioxane derivative.^{[1][5]}

This diagram shows that in the absence of an inhibitor, P-gp actively pumps anticancer drugs out of the cell. A potential P-gp inhibitor, such as a dioxane derivative, could block this pump, leading to higher intracellular drug concentrations and enhanced therapeutic effect.

Conclusion

1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral molecule with limited publicly available experimental data. Its synthesis has been described in patent literature, and its structure is of interest to medicinal chemists. While its specific biological functions are unknown, related dioxane structures have shown potential as modulators of multidrug resistance. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

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